4-Acetamido-8-chloroquinoline-3-carboxylic acid 4-Acetamido-8-chloroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920480
InChI: InChI=1S/C12H9ClN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16)
SMILES:
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol

4-Acetamido-8-chloroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15920480

Molecular Formula: C12H9ClN2O3

Molecular Weight: 264.66 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamido-8-chloroquinoline-3-carboxylic acid -

Specification

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
IUPAC Name 4-acetamido-8-chloroquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H9ClN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16)
Standard InChI Key OGRMLCLHJDIFOW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-acetamido-8-chloroquinoline-3-carboxylic acid, reflects its substitution pattern:

  • A quinoline backbone (bicyclic structure with benzene fused to pyridine)

  • Chlorine at position 8

  • Acetamido group (-NHCOCH₃) at position 4

  • Carboxylic acid (-COOH) at position 3 .

The SMILES notation CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl captures this arrangement, while the InChIKey OGRMLCLHJDIFOW-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular weight264.66 g/mol
FormulaC₁₂H₉ClN₂O₃
Predicted solubilityLow in water (<1 mg/mL)
pKa~3.1 (carboxylic acid)
LogP1.8 (moderate lipophilicity)

The carboxylic acid group contributes to pH-dependent ionization, influencing membrane permeability and bioavailability .

Synthesis and Manufacturing

Halogenation and Coupling Reactions

A patented synthesis route involves:

  • Halogenation: 4-protected amino-2-hydroxybenzoic acid derivatives react with N-chlorosuccinimide or N-iodosuccinimide to introduce halogens at positions 3 and 5 .

  • Coupling: Trialkyl acetylenic silicon reagents react with halogenated intermediates in the presence of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) to form benzofuran cores .

  • Deprotection/Hydrolysis: Alkaline conditions remove protective groups, yielding the final product with 70–71% efficiency .

Optimization Challenges

  • Catalyst Selection: Cuprous iodide and palladium complexes are critical for Suzuki-Miyaura couplings but require stringent nitrogen atmospheres to prevent oxidation .

  • Solvent Systems: 1,2-dichloroethane and ethylene glycol dimethyl ether enhance reaction yields by stabilizing intermediates .

Biological Activities and Mechanisms

Antibacterial Effects

In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis, attributed to:

  • DNA intercalation: Planar quinoline rings disrupt bacterial DNA replication .

  • Enzyme inhibition: Binding to gyrase B and dihydrofolate reductase impairs nucleic acid synthesis .

Antimalarial Activity

Structural analogy to chloroquine suggests activity against Plasmodium falciparum, though specific IC₅₀ data remain unpublished. Mechanistically, it may inhibit hemozoin formation in malaria parasites .

Comparative Analysis with Quinoline Analogues

CompoundSubstituentsKey ActivitiesDistinct Features
4-Acetamido-8-Cl-QCA4-NHCOCH₃, 8-Cl, 3-COOHBroad-spectrum antimicrobialEnhanced DNA binding affinity
Chloroquine7-Cl, 4-N(C₂H₅)₂Antimalarial, anti-autoimmuneLysosomotropic effects
Hydroxychloroquine7-Cl, 4-N(CH₂CH₂OH)₂Rheumatoid arthritisReduced retinal toxicity
6-Chloroquinoline6-ClAnticancerROS generation in tumors

This compound’s carboxylic acid group enables salt formation for improved solubility, while the acetamido moiety enhances metabolic stability compared to amine-substituted quinolines .

Applications in Drug Development

Prodrug Formulations

Ester derivatives (e.g., methyl or ethyl esters) are investigated as prodrugs to enhance oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .

Combination Therapies

Synergistic effects occur with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA), reducing required doses by 4–8 fold .

Targeted Delivery Systems

pH-responsive nanoparticles loaded with the compound show 3.2-fold higher tumor accumulation in murine models compared to free drug, leveraging the acidic tumor microenvironment .

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